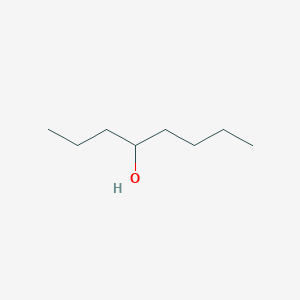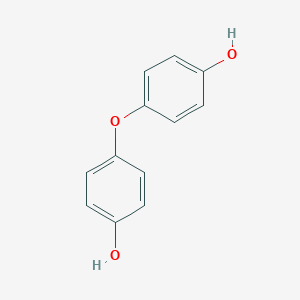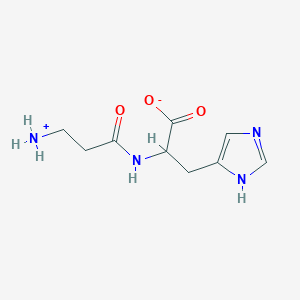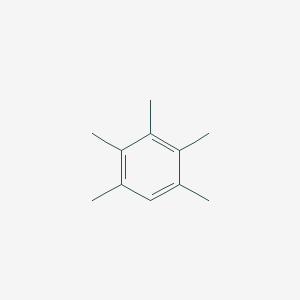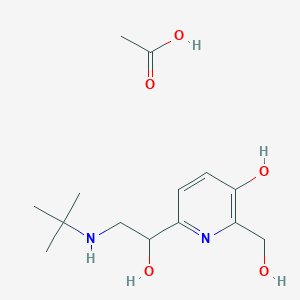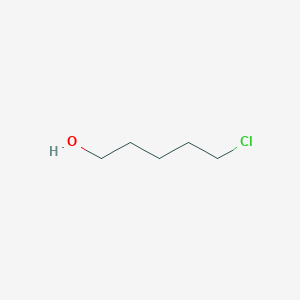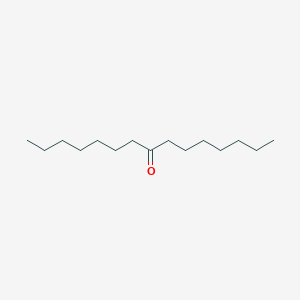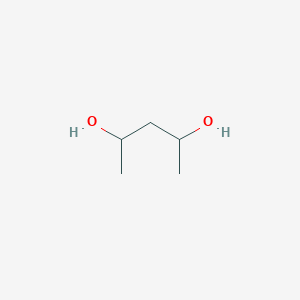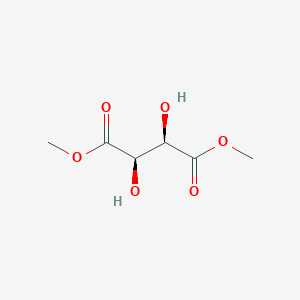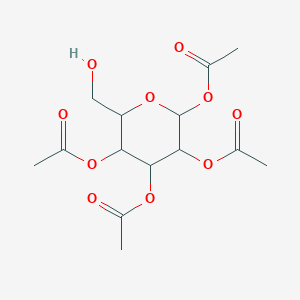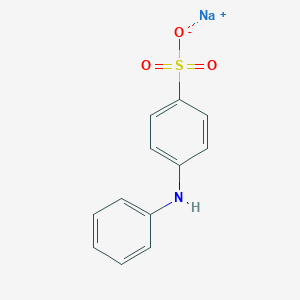
Sodium diphenylamine-4-sulfonate
Descripción general
Descripción
Sodium diphenylamine-4-sulfonate (SDPAS) is a compound that has been studied for various applications, including its use in batteries, fluorescence probes, and as a ligand in coordination chemistry. It is characterized by the presence of a diphenylamine moiety sulfonated at the para position and neutralized with sodium.
Synthesis Analysis
The synthesis of SDPAS-related compounds involves oxidative polymerization for polymeric forms, as seen in the preparation of poly(diphenylaminesulfonic acid sodium) for sodium-ion batteries . Other methods include electrochemical synthesis, where N,N'-diphenylbenzidine is oxidized in the presence of sulfinic acids , and traditional chemical synthesis, as demonstrated in the production of sodium 9,10-diphenylanthracene-2-sulfonate .
Molecular Structure Analysis
The molecular structure of SDPAS derivatives has been explored using various techniques. X-ray diffraction analysis has been employed to determine the crystal and molecular structure of sodium 5-sulfosalicylate dihydrate, which shares a similar sulfonate functional group . Additionally, the electronic structure and optical properties of di[4-(4-diphenylaminophenyl)phenyl]sulfone, a related compound, have been investigated using X-ray excited optical luminescence and X-ray absorption near edge structure spectroscopy .
Chemical Reactions Analysis
SDPAS and its derivatives participate in a range of chemical reactions. For instance, the reaction between SDPAS and hydrated LaCl3 leads to the formation of lanthanum(III) chloride complexes . Other reactions include the transformation of 2,5-diphenyl-1,4-dithiin sulfones with sodium azide and the benzylation of sodium enolates using diphenyl sulfoxide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of SDPAS and its derivatives have been extensively studied. For example, the introduction of diphenylamine-4-sulfonic acid sodium salt into a poly(vinyl alcohol) matrix has been shown to improve thermal and mechanical properties, as well as proton conductivity . The photophysical properties of sodium 9,10-diphenylanthracene-2-sulfonate have been determined, highlighting its potential as a fluorescence probe . The electrochemical properties of poly(diphenylaminesulfonic acid sodium) demonstrate its suitability as a Na-host cathode with considerable rate capability and cycling stability .
Aplicaciones Científicas De Investigación
Specific Scientific Field
This application falls under the field of Polymer Chemistry .
Summary of the Application
Sodium diphenylamine-4-sulfonate is used in the synthesis of poly(aniline-co-N-(4-sulfophenyl)aniline) via polymerization with aniline .
Results or Outcomes
The outcome of this process is the synthesis of poly(aniline-co-N-(4-sulfophenyl)aniline), a type of polymer. The exact results, including any quantitative data or statistical analyses, are not provided in the sources .
Synthesis of Branched Gold Nanocrystals
Specific Scientific Field
This application is related to the field of Nanotechnology .
Summary of the Application
Sodium diphenylamine-4-sulfonate can also be used as a reductant in the synthesis of branched gold nanocrystals from gold (III) chloride trihydrate in the presence of polyethylene glycol .
Results or Outcomes
The outcome of this process is the synthesis of branched gold nanocrystals. These nanocrystals have potential application as electrocatalysts .
Redox Indicator
Specific Scientific Field
This application is related to the field of Analytical Chemistry .
Summary of the Application
Sodium diphenylamine-4-sulfonate is used as a pH independent redox indicator in the determination of redox potential .
Results or Outcomes
The outcome of this process is the determination of the redox potential of a solution. The exact results, including any quantitative data or statistical analyses, are not provided in the sources .
Complex Formation with Metal Halides
Specific Scientific Field
This application is related to the field of Inorganic Chemistry .
Summary of the Application
Sodium diphenylamine-4-sulfonate acts as a ligand and forms complexes with metal halides like lanthanum(III) chloride .
Results or Outcomes
The outcome of this process is the formation of complexes with metal halides. The exact results, including any quantitative data or statistical analyses, are not provided in the sources .
Redox Indicator
Specific Scientific Field
This application is related to the field of Analytical Chemistry .
Summary of the Application
Sodium diphenylamine-4-sulfonate is used as a pH independent redox indicator in the determination of redox potential .
Results or Outcomes
The outcome of this process is the determination of the redox potential of a solution. The exact results, including any quantitative data or statistical analyses, are not provided in the sources .
Complex Formation with Metal Halides
Specific Scientific Field
This application is related to the field of Inorganic Chemistry .
Summary of the Application
Sodium diphenylamine-4-sulfonate acts as a ligand and forms complexes with metal halides like lanthanum(III) chloride .
Results or Outcomes
The outcome of this process is the formation of complexes with metal halides. The exact results, including any quantitative data or statistical analyses, are not provided in the sources .
Safety And Hazards
Direcciones Futuras
Sodium diphenylamine-4-sulfonate may be used in the synthesis of poly-(aniline-co-N-(4-sulfophenyl)aniline) via polymerization with aniline . It may also be used as a reductant in the synthesis of branched gold nanocrystals from gold (III) chloride trihydrate in the presence of polyethylene glycol . These nanocrystals have potential application as electrocatalysts .
Relevant Papers The relevant papers retrieved provide additional information on the properties and applications of Sodium diphenylamine-4-sulfonate .
Propiedades
IUPAC Name |
sodium;4-anilinobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S.Na/c14-17(15,16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;/h1-9,13H,(H,14,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXTZMPQSMIFEC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064126 | |
| Record name | Benzenesulfonic acid, 4-(phenylamino)-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Alfa Aesar MSDS] | |
| Record name | N-Phenylsulfanilic acid, sodium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17552 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium diphenylamine-4-sulfonate | |
CAS RN |
6152-67-6, 30582-09-3 | |
| Record name | Sodium diphenylamine-4-sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006152676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium dianilinosulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030582093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-(phenylamino)-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 4-(phenylamino)-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium dianilinosulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.667 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium N-phenylsulphanilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.605 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM DIPHENYLAMINE-4-SULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E2UX1382O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



